L-Xylitol 5-phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-xylitol 5-phosphate can be synthesized through the phosphorylation of xylitol. The process involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the efficient conversion of xylitol to this compound .
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation processes. Engineered strains of microorganisms such as Candida tropicalis are used to convert xylose, a major component of lignocellulosic biomass, into xylitol, which is then phosphorylated to produce this compound . This method is eco-friendly and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-xylitol 5-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xylulose 5-phosphate, an intermediate in the pentose phosphate pathway.
Reduction: This compound can be reduced back to xylitol under specific conditions.
Substitution: The phosphate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include xylulose 5-phosphate, xylitol, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L-xylitol 5-phosphate has a wide range of scientific research applications, including:
Mechanism of Action
L-xylitol 5-phosphate exerts its effects through its involvement in the pentose phosphate pathway. It is phosphorylated to xylulose 5-phosphate, which is then metabolized to produce NADPH and ribose-5-phosphate . NADPH is essential for various biosynthetic reactions and maintaining cellular redox balance, while ribose-5-phosphate is a precursor for nucleotide synthesis . The molecular targets and pathways involved include enzymes such as xylulokinase and transketolase .
Comparison with Similar Compounds
L-xylitol 5-phosphate is unique compared to other similar compounds due to its specific role in the pentose phosphate pathway and its potential therapeutic applications. Similar compounds include:
Xylulose 5-phosphate: An intermediate in the pentose phosphate pathway, similar to this compound but with different metabolic roles.
Ribulose 5-phosphate: Another intermediate in the pentose phosphate pathway, involved in the synthesis of ribose-5-phosphate.
Arabitol 5-phosphate: A similar sugar alcohol phosphate with different metabolic functions.
This compound stands out due to its unique properties and applications in various fields, making it a valuable compound for scientific research and industrial processes.
Properties
CAS No. |
64913-51-5 |
---|---|
Molecular Formula |
C5H13O8P |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-WISUUJSJSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Key on ui other cas no. |
64913-51-5 |
Synonyms |
xylitol 5-P xylitol 5-phosphate |
Origin of Product |
United States |
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